molecular formula C12H16O2 B14646376 2-Methyl-1-(4-methylphenyl)but-3-ene-1,2-diol CAS No. 56790-69-3

2-Methyl-1-(4-methylphenyl)but-3-ene-1,2-diol

Cat. No.: B14646376
CAS No.: 56790-69-3
M. Wt: 192.25 g/mol
InChI Key: VGATZMFGXXMSTC-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylphenyl)but-3-ene-1,2-diol is an organic compound with a unique structure that includes both an aromatic ring and a diol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylphenyl)but-3-ene-1,2-diol can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with a suitable Grignard reagent, followed by a series of oxidation and reduction steps to introduce the diol functionality. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylphenyl)but-3-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-1-(4-methylphenyl)but-3-ene-1,2-diol has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylphenyl)but-3-ene-1,2-diol involves its interaction with various molecular targets. The diol group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-phenylbut-3-ene-1,2-diol: Similar structure but lacks the methyl group on the aromatic ring.

    4-Methylphenylbut-3-ene-1,2-diol: Similar structure but lacks the methyl group on the butene chain.

Uniqueness

2-Methyl-1-(4-methylphenyl)but-3-ene-1,2-diol is unique due to the presence of both a methyl group on the aromatic ring and a diol functional group on the butene chain

Properties

CAS No.

56790-69-3

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)but-3-ene-1,2-diol

InChI

InChI=1S/C12H16O2/c1-4-12(3,14)11(13)10-7-5-9(2)6-8-10/h4-8,11,13-14H,1H2,2-3H3

InChI Key

VGATZMFGXXMSTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)(C=C)O)O

Origin of Product

United States

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